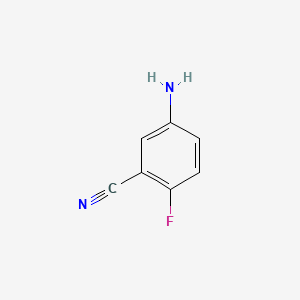

5-Amino-2-fluorobenzonitrile

Beschreibung

Significance of 5-Amino-2-fluorobenzonitrile as a Core Chemical Entity

This compound (C₇H₅FN₂) is a solid at room temperature with a melting point range of 92-96 °C. echemi.com Its molecular structure is the foundation of its chemical reactivity and utility. The presence of three distinct functional groups—the nucleophilic amino group, the electron-withdrawing fluorine atom, and the versatile nitrile group—allows for a multitude of chemical transformations. This trifunctional nature makes it a highly sought-after starting material in organic synthesis. guidechem.comossila.com

The fluorine atom at the ortho position to the nitrile group significantly influences the molecule's electronic properties and reactivity. cymitquimica.com This strategic placement can impact the acidity of the amino protons and the electrophilicity of the nitrile carbon, providing chemists with a powerful tool for designing and constructing new molecules with desired properties.

Role in Advanced Organic Synthesis and Medicinal Chemistry

The multifaceted reactivity of this compound has established it as a crucial intermediate in the synthesis of diverse and complex molecules, particularly in the realms of medicinal chemistry and materials science.

In advanced organic synthesis , this compound serves as a foundational component for constructing heterocyclic compounds, which are core structures in many biologically active molecules. ossila.com For instance, the amino and nitrile groups can participate in cyclization reactions to form various ring systems. Researchers have utilized this compound in reactions such as the Friedländer synthesis to produce quinoline (B57606) derivatives and in condensation reactions with various reagents to generate a range of heterocyclic structures. ossila.com The compound also serves as a precursor for creating azetidinone derivatives, a class of compounds known for their antimicrobial properties. ijream.org

In medicinal chemistry , the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The fluorine atom in this compound provides a direct route to introduce this beneficial element into potential therapeutic agents. smolecule.comsmolecule.com The compound is considered a valuable building block for drug discovery, with applications in the development of kinase inhibitors and agents for proteolysis targeting chimera (PROTAC) research. chemscene.comossila.com Its derivatives have been investigated for their potential as antibacterial, antifungal, and antitubercular agents. ijream.org

Historical Context of Research on Fluorobenzonitrile Derivatives

The exploration of fluorinated organic compounds has a rich history, driven by the unique properties that fluorine imparts to molecules. The study of benzonitriles themselves dates back to the 19th century. smolecule.com However, the systematic investigation into fluorobenzonitrile derivatives gained significant momentum in the mid-20th century, propelled by advancements in synthetic methodologies that allowed for the selective introduction of fluorine atoms onto aromatic rings. smolecule.com

Early research focused on understanding the fundamental properties and reactivity of these compounds. mdpi.com The development of methods like the Schiemann reaction and, later, nucleophilic aromatic substitution reactions using fluoride (B91410) salts, paved the way for the synthesis of a wide variety of fluorinated benzonitriles. researchgate.net Over the years, the focus has shifted towards harnessing the unique electronic and steric properties of these derivatives for specific applications. The evolution of synthetic techniques, including transition metal-catalyzed cross-coupling reactions, has further expanded the toolkit for chemists working with these versatile building blocks. smolecule.com This has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. smolecule.comchemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTRAISBAAXRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967918 | |

| Record name | 5-Amino-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53312-81-5 | |

| Record name | 5-Amino-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53312-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Fluorobenzonitrile

Classical Synthesis Routes and Reaction Conditions

Traditional methods for synthesizing 5-Amino-2-fluorobenzonitrile often involve multi-step processes that have been well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds. In the context of this compound synthesis, this can involve the displacement of a leaving group on the aromatic ring by a nucleophile. ontosight.aigoogle.com For instance, the reaction of a suitably substituted fluorobenzonitrile with an amine can lead to the formation of the desired product. The presence of electron-withdrawing groups, such as the nitrile group, facilitates this reaction. The reaction temperatures for these substitutions can range from 20°C to 200°C, and they can be performed with or without a solvent. google.com Suitable solvents include aprotic and dipolar aprotic options like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). google.comexpresspolymlett.com

A plausible SNAr pathway could involve the reaction of a difluorobenzonitrile precursor where one of the fluorine atoms is displaced by an amino group. For example, the reaction of tetrafluorobenzonitrile with ammonia (B1221849) can proceed via a nucleophilic aromatic substitution mechanism to introduce an amino group. ontosight.ai

Nitration of 2-fluorobenzonitrile (B118710) Followed by Reduction

A common and well-documented method for the synthesis of this compound involves a two-step process starting from 2-fluorobenzonitrile. This process includes:

Nitration: The initial step is the nitration of 2-fluorobenzonitrile. This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the benzene (B151609) ring, yielding 2-fluoro-5-nitrobenzonitrile (B100134). smolecule.comsmolecule.com

Reduction: The subsequent step is the reduction of the nitro group to an amino group (-NH₂). This transformation can be accomplished using various reducing agents. A common method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate (B1210297), followed by refluxing. Another approach is catalytic hydrogenation, for example, using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. smolecule.com

A detailed example of the reduction step is the treatment of 2-fluoro-5-nitrobenzonitrile with stannous chloride dihydrate in ethyl acetate. The mixture is refluxed for a period, and after cooling, the product is isolated by partitioning between ethyl acetate and a saturated sodium bicarbonate solution.

| Starting Material | Reagent | Solvent | Reaction Time | Product |

| 2-fluoro-5-nitrobenzonitrile | Stannous chloride dihydrate | Ethyl acetate | 1.5 h (reflux) | This compound |

Table 1: Reaction conditions for the reduction of 2-fluoro-5-nitrobenzonitrile.

Condensation Reactions

Condensation reactions can be employed to synthesize derivatives of this compound, which in turn can sometimes be converted to the parent compound. For instance, this compound can be reacted with substituted aromatic aldehydes in the presence of absolute ethanol (B145695). researchgate.netijream.org This reaction leads to the formation of Schiff bases (azomethines). researchgate.netijream.org While this method primarily describes the synthesis of derivatives, it highlights a key reactivity of the amino group in this compound that is central to its role as a synthetic intermediate.

In a typical procedure, equimolar amounts of this compound and a substituted aldehyde are refluxed in absolute ethanol with a catalytic amount of glacial acetic acid (GAA) for 2 to 5 hours, yielding the corresponding 2-fluoro-5-(substituted benzylideneamino)benzonitrile. researchgate.netimpactfactor.org

Reaction with Substituted Anilines

The synthesis of this compound itself can be viewed within the broader context of reactions involving substituted anilines. For example, the synthesis of related compounds like 5-Amino-2-chloro-4-fluorobenzonitrile involves the nitration of 2-chloro-4-fluoroaniline, followed by reduction. This suggests that analogous routes starting from appropriately substituted anilines could be viable for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netimpactfactor.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. impactfactor.orgsmolecule.com

In the context of reactions involving this compound, microwave irradiation has been successfully applied. For example, the condensation reaction between this compound and substituted aldehydes to form azomethines can be significantly accelerated using microwave energy. researchgate.netimpactfactor.org In one study, this reaction was carried out in a domestic microwave oven using a small amount of absolute ethanol. impactfactor.org The reaction time was reduced to just 2-3 minutes, with yields ranging from 85-93%, compared to 2-5 hours and 60-70% yields for the conventional reflux method. researchgate.netimpactfactor.org

| Method | Solvent Volume | Catalyst | Reaction Time | Yield |

| Conventional Reflux | 50-100 mL | Glacial Acetic Acid | 2-5 hours | 60-70% |

| Microwave-Assisted | 2-3 mL | None | 2-3 minutes | 85-93% |

Table 2: Comparison of conventional and microwave-assisted synthesis of azomethine derivatives from this compound. researchgate.netimpactfactor.org

Furthermore, microwave irradiation has been utilized in the synthesis of 3-aminobenzothiophenes from 2-fluorobenzonitrile derivatives. For instance, the reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate under microwave irradiation at 130°C for 11 minutes resulted in a 94% yield of the corresponding 3-aminobenzothiophene. rsc.org This demonstrates the potential of microwave-assisted techniques in reactions involving precursors to or derivatives of this compound.

Comparison with Traditional Reflux Methods

Conventional synthesis, such as the preparation of azomethine derivatives from this compound, typically employs traditional reflux methods. researchgate.netresearchgate.net One such method involves the reaction of this compound with various aldehyde derivatives in absolute ethanol, often requiring a glacial acetic acid catalyst. researchgate.netresearchgate.net These reactions are generally characterized by long durations, lasting between 2 to 5 hours. researchgate.netresearchgate.net Another documented traditional synthesis involves the reduction of 2-fluoro-5-nitrobenzonitrile using stannous chloride dihydrate in ethyl acetate, which requires a reflux time of 1.5 hours.

In stark contrast, microwave-assisted synthesis has emerged as a superior non-classical method. impactfactor.org For the synthesis of azomethine derivatives, microwave irradiation drastically reduces reaction times to a mere 2 to 3 minutes. researchgate.net This technique not only accelerates the reaction but also leads to significantly higher product yields, typically ranging from 85-93%, compared to the 60-70% yields obtained through reflux methods. researchgate.netresearchgate.net The efficiency of microwave irradiation stems from its ability to cause direct internal heating by coupling the irradiation energy with the reaction mixture. researchgate.net

| Parameter | Traditional Reflux Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 2–5 hours researchgate.netresearchgate.net | 2–3 minutes researchgate.netresearchgate.net |

| Product Yield | 60–70% researchgate.netresearchgate.net | 85–93% researchgate.netresearchgate.net |

| Solvent Volume | 50–100 mL researchgate.netresearchgate.net | 2–3 mL researchgate.netresearchgate.net |

| Catalyst Required | Yes (e.g., Glacial Acetic Acid) researchgate.net | No researchgate.net |

Solvent Minimization and Catalyst-Free Conditions

A significant advantage of modern synthetic techniques is the move towards solvent minimization and catalyst-free reactions. Microwave-assisted synthesis exemplifies this progress, requiring only minimal amounts of solvent (2-3 mL) compared to the large volumes (50-100 mL) needed for traditional reflux. researchgate.netresearchgate.net This reduction in solvent use is a cornerstone of green chemistry. impactfactor.org

Furthermore, many microwave-assisted reactions involving this compound can proceed efficiently without any catalyst. researchgate.netimpactfactor.org This eliminates the need for acids like glacial acetic acid (GAA) that are used in conventional processes. researchgate.netresearchgate.net The development of catalyst-free procedures is a key target for the synthetic community, as it reduces costs and simplifies product purification by avoiding residual metal catalysts. rsc.org Research has demonstrated that by using a promoter like potassium tert-butoxide (KOtBu), various heterocycles can be produced from 2-fluorobenzonitriles in moderate to good yields under catalyst-free conditions. rsc.org

Sustainable Reaction Conditions and Environmental Impact

The shift towards methods like microwave-assisted synthesis aligns with the principles of sustainable or green chemistry. researchgate.netresearchgate.net These principles prioritize the reduction of hazardous substances and the prevention of pollution. researchgate.net The advantages of such green methods include enhanced selectivity, shorter reaction times, and simpler product isolation. researchgate.net

The environmental impact of chemical synthesis is significantly reduced through these modern approaches. researchgate.net By drastically cutting down on reaction times, energy consumption is lowered. mdpi.com The use of minimal or no solvents reduces chemical waste and pollution. researchgate.netimpactfactor.org This approach creates processes that are not only high-yield and low-cost but also less dangerous and more environmentally friendly. researchgate.net

Industrial Production Methods and Optimization

The industrial production of this compound and related compounds involves optimizing laboratory methods for large-scale manufacturing. This optimization focuses on maximizing throughput while minimizing waste and energy consumption through strategies like process intensification. smolecule.com Automated systems and continuous flow reactors are often employed to ensure consistent quality and yield in commercial-scale production. smolecule.com

Process Control Parameters for High Purity and Yield

To achieve high purity and yield on an industrial scale, several process parameters must be meticulously controlled. These parameters are critical for ensuring the reaction proceeds efficiently and minimizes the formation of by-products.

Key process control parameters include:

Temperature: Precise temperature control is crucial. Halogenation steps can be exothermic, requiring careful management to avoid runaway reactions. In other cases, maintaining a specific temperature, such as 90°C for certain syntheses involving 2-amino-5-fluorobenzonitrile (B1271947), is necessary to prevent decomposition of the starting material. mdpi.com

Molar Ratios: The ratio of reactants is carefully controlled. For instance, in a patented method for a similar compound, the molar ratio of the starting aldehyde to hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) is specified as 1:1.2-1.4:2.0. google.com

Reaction Time: Reaction times are optimized to ensure complete conversion without degrading the product. google.com

Solvent Choice: The choice of solvent can significantly impact the reaction. In some industrial processes, polar aprotic solvents like DMF or DMSO are used to enhance reactivity. nih.gov

| Parameter | Importance | Example |

|---|---|---|

| Temperature | Prevents runaway reactions and product decomposition. mdpi.com | Maintaining 40-80°C during a dehydration step. google.com |

| Molar Ratios | Ensures efficient use of reactants and maximizes conversion. | Reactant to catalyst ratio is optimized for efficiency. google.com |

| Solvent | Influences reaction rate and selectivity. nih.gov | Use of N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). nih.gov |

| Purification Method | Crucial for achieving high product purity at scale. | Switching from chromatography to recrystallization. |

Scale-up Considerations in Production

Translating a laboratory synthesis to an industrial scale presents several challenges. A key consideration is the management of heat generated in exothermic reactions, which is more difficult in large reactors. Purification methods must also be adapted for scale; column chromatography, common in labs, is often impractical for large quantities. Therefore, processes are redesigned to use more scalable techniques like recrystallization.

A promising approach for scaling up is the use of continuous flow processing. smolecule.com This technology offers better control over reaction parameters and has been successfully implemented to increase production from milligrams per hour in the lab to kilograms per day on an industrial scale. smolecule.com

Reactivity and Chemical Transformations of 5 Amino 2 Fluorobenzonitrile

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 5-Amino-2-fluorobenzonitrile towards electrophiles is governed by the combined electronic effects of its three substituents: the amino (-NH₂), fluoro (-F), and cyano (-CN) groups. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. mnstate.edu Conversely, the nitrile group is a deactivating, meta-directing group, while the fluorine atom is deactivating but ortho/para-directing. cymitquimica.commnstate.edu

The strong activating effect of the amino group dominates the directive influence. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the amine, which correspond to positions 4 and 6 of the ring. Position 2 is already occupied by the fluorine atom. Consequently, electrophiles will preferentially add to the C4 position. This is exemplified by the bromination of this compound, which yields 5-Amino-4-bromo-2-fluorobenzonitrile. aromsyn.com

Reactions Involving the Amine Functionality

The primary amino group is a key reaction center, behaving as a potent nucleophile in a variety of chemical transformations. cymitquimica.com

Acylation Reactions

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically performed in the presence of a base to neutralize the acid byproduct, results in the formation of a stable amide linkage. For instance, reaction with acetyl chloride would yield N-(3-cyano-4-fluorophenyl)acetamide. This transformation is fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures.

Schiff Base Formation

As a primary amine, this compound condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is a cornerstone in the synthesis of ligands for metal complexes and various biologically active compounds. researchgate.netalayen.edu.iq

Research has demonstrated the successful synthesis of a series of Schiff bases by reacting this compound with various aromatic aldehydes. impactfactor.org These reactions can be carried out using conventional heating under reflux with a catalytic amount of glacial acetic acid or, more efficiently, using microwave irradiation, which offers significantly reduced reaction times, higher yields, and obviates the need for a catalyst. researchgate.netimpactfactor.org The formation of the imine (C=N) bond is confirmed by the appearance of a characteristic band in the FT-IR spectrum between 1606-1631 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine. impactfactor.org

In one study, this compound was reacted with a series of substituted aldehydes using both traditional reflux and microwave-assisted methods. impactfactor.org The results, summarized in the table below, highlight the efficiency of the microwave approach.

| Aldehyde Reactant | Method | Reaction Time | Yield (%) |

| 4-Nitrobenzaldehyde | Reflux | 2 hours | 70% |

| 4-Nitrobenzaldehyde | Microwave | 2 minutes | 93% |

| 4-(Dimethylamino)benzaldehyde | Reflux | 3 hours | 65% |

| 4-(Dimethylamino)benzaldehyde | Microwave | 2.5 minutes | 88% |

| Vanillin | Reflux | 5 hours | 60% |

| Vanillin | Microwave | 3 minutes | 85% |

| 4-Hydroxybenzaldehyde | Reflux | 4 hours | 68% |

| 4-Hydroxybenzaldehyde | Microwave | 3 minutes | 90% |

| 4-Chlorobenzaldehyde | Reflux | 2.5 hours | 69% |

| 4-Chlorobenzaldehyde | Microwave | 2 minutes | 91% |

| Benzaldehyde | Reflux | 2 hours | 70% |

| Benzaldehyde | Microwave | 2 minutes | 92% |

Furthermore, this compound has been used to synthesize more complex Schiff base precursors for ligands by reacting it with compounds like sodium 2,6-diformylphenolate and cyclohexane-1,3-dione. researchgate.net

Alkylation Reactions

The nitrogen atom of the amino group in this compound can be alkylated by reaction with alkyl halides. However, direct alkylation of anilines can be challenging to control, often leading to mixtures of mono- and poly-alkylated products. More sophisticated methods, such as reductive amination or transition metal-catalyzed cross-coupling reactions, are often employed to achieve selective N-alkylation. acs.org For instance, specialized synthetic routes can introduce alkyl groups, as seen in the preparation of related purine (B94841) derivatives where alkylation occurs on nitrogen atoms within a heterocyclic ring system in the presence of a base like cesium carbonate. nih.gov The synthesis of compounds like 5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile also relies on alkylation reactions as part of a multi-step process. evitachem.com

Reactions Involving the Nitrile Functionality

The cyano group is a versatile functional group that can participate in several important transformations, most notably reduction. cymitquimica.com

Reduction to Aminomethyl Derivatives

The nitrile group of this compound can be reduced to a primary aminomethyl group (-CH₂NH₂). This transformation converts the planar, electron-withdrawing nitrile into a flexible, basic aminomethyl substituent, significantly altering the molecule's chemical and physical properties. The reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel. smolecule.com The resulting product, 5-(aminomethyl)-2-fluorobenzonitrile, is itself a valuable synthetic intermediate. smolecule.com

Hydrolysis to Carboxylic Acids

The nitrile functional group (-C≡N) of this compound can be converted to a carboxylic acid group (-COOH) through hydrolysis. This transformation is a fundamental reaction of nitriles and can be achieved under either acidic or basic conditions. chemistrysteps.com The process typically involves two main stages: the initial conversion of the nitrile to an amide intermediate (5-amino-2-fluorobenzamide), followed by the hydrolysis of the amide to the final carboxylic acid. chemistrysteps.com

Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com In acidic media, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com For structurally similar compounds, such as 2,4-dichloro-5-fluorobenzonitrile, hydrolysis is effectively carried out using an aqueous solution of a metal hydroxide like sodium hydroxide at elevated temperatures (e.g., 80-100°C). google.com This established reactivity suggests a straightforward pathway for the synthesis of 5-amino-2-fluorobenzoic acid from this compound. cymitquimica.com

Table 1: General Conditions for Nitrile Hydrolysis

| Starting Material | Product | Reagents | General Conditions |

|---|---|---|---|

| This compound | 5-Amino-2-fluorobenzoic acid | H₂O, Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Heating/Reflux |

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group of this compound can readily participate in [3+2] cycloaddition reactions. researchgate.net A prominent example is the reaction with azides to form tetrazoles, which are five-membered heterocyclic rings with four nitrogen atoms. researchgate.netsemanticscholar.org Tetrazoles are considered important isosteres for carboxylic acids in medicinal chemistry and have applications in materials science. semanticscholar.orgscielo.br

The synthesis of 5-substituted-1H-tetrazoles from nitriles is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃). scielo.br The reaction often requires a catalyst to facilitate the cycloaddition. researchgate.netorganic-chemistry.org Various catalytic systems have been developed, including Lewis acids like zinc chloride (ZnCl₂) or copper sulfate (B86663) (CuSO₄·5H₂O), which activate the nitrile group towards nucleophilic attack by the azide. scielo.brorganic-chemistry.org These reactions are commonly performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net Applying this methodology, this compound can be converted to 5-(5-amino-2-fluorophenyl)-1H-tetrazole.

Table 2: Catalytic Systems for Tetrazole Formation from Nitriles

| Nitrile Substrate | Catalyst | Azide Source | Solvent | Key Feature |

|---|---|---|---|---|

| Aromatic Nitriles | Zinc(II) chloride | Sodium Azide | Isopropanol | Mild reaction conditions. organic-chemistry.org |

| Aromatic/Aliphatic Nitriles | CuSO₄·5H₂O | Sodium Azide | DMSO | Environmentally friendly catalyst, good to excellent yields. scielo.br |

| Aromatic Nitriles | Iodine (I₂) | Sodium Azide | DMF/DMSO | Acts as a mild Lewis acid to polarize the C≡N bond. researchgate.net |

| Aldehydes (in situ nitrile formation) | Copper Nanoparticles (Cu/C) | Sodium Azide, Hydroxylamine (B1172632) | Water | One-pot, three-component reaction from readily available aldehydes. semanticscholar.org |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

The amino group in this compound provides a handle for forming new carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. acs.org The Buchwald-Hartwig amination is a powerful and widely used method for this purpose, enabling the coupling of amines with aryl halides or pseudohalides (like triflates). wikipedia.orgmdpi.com This reaction has broad applications in the synthesis of pharmaceuticals and complex organic molecules due to its functional group tolerance and wide substrate scope. acs.orgwikipedia.org

In this context, the primary amino group of this compound can act as the nucleophilic partner, reacting with a variety of aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable ligand. mdpi.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of ligand (e.g., biaryl phosphines like BINAP or electron-rich N-heterocyclic carbenes) is crucial for achieving high efficiency and yield. wikipedia.orgmdpi.com

Table 3: Example of a Buchwald-Hartwig Reaction with this compound

| Amine | Coupling Partner (Ar-X) | Palladium Source | Ligand | Base | Product |

|---|---|---|---|---|---|

| This compound | Aryl Bromide (Ar-Br) or Aryl Chloride (Ar-Cl) | Pd(OAc)₂ or Pd₂(dba)₃ | Biaryl Phosphine (e.g., XPhos, SPhos) | NaOtBu or K₂CO₃ | 5-(Arylamino)-2-fluorobenzonitrile |

Stereoselective Transformations and Chiral Synthesis

While specific examples of stereoselective transformations directly on this compound are not extensively documented, its functional groups make it a viable substrate for chiral synthesis. The presence of the amine allows for the introduction of chirality, either by using it as a nucleophile in reactions with chiral electrophiles or by derivatizing it with a chiral auxiliary.

For instance, structurally related aminobenzonitriles are used as precursors for chiral ligands. 2-Amino-5-fluorobenzonitrile (B1271947), an isomer, reacts with chiral aminoethanols to produce oxazoline (B21484) ligands that are employed in copper-catalyzed enantioselective nitroaldol reactions. ossila.com This suggests that this compound could similarly serve as a building block for new chiral ligands or catalysts. ossila.comfrontiersin.org

Furthermore, the molecule can be a starting point for the synthesis of more complex chiral heterocyclic structures. The Strecker reaction, a classical method for synthesizing α-amino acids, has been applied stereoselectively to cyclic ketones to produce cyclic quaternary α-amino acids. nih.gov By analogy, transformations involving the cyano and amino groups of this compound could be guided by chiral catalysts or reagents to produce enantiomerically enriched products. frontiersin.org

Table 4: Hypothetical Application in Chiral Ligand Synthesis

| Reactant 1 | Reactant 2 (Chiral) | Catalyst | Product | Application |

|---|---|---|---|---|

| This compound | Chiral Amino Alcohol | ZnCl₂ | Chiral Imidazoline or Oxazoline Ligand | Asymmetric Catalysis |

Synthesis and Applications of Derivatives of 5 Amino 2 Fluorobenzonitrile

Derivatives as Intermediates in Pharmaceutical Synthesis

5-Amino-2-fluorobenzonitrile is a versatile chemical intermediate utilized in the synthesis of a variety of heterocyclic compounds for pharmaceutical applications. nordmann.global Its structure, featuring an amino group, a nitrile group, and a fluorine atom, allows for diverse chemical modifications, making it a valuable building block in the development of novel therapeutic agents. nordmann.globalsmolecule.com

Quinazoline (B50416) Derivatives

Quinazoline scaffolds are a prominent class of compounds in medicinal chemistry, and this compound serves as a key precursor for their synthesis. evitachem.comossila.com The reaction pathways often involve the cyclization of derivatives of this starting material to form the core quinazoline structure. evitachem.com

Derivatives of this compound have been instrumental in the development of quinazolines that act as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. evitachem.comumich.edu These compounds are designed to interfere with the formation of microtubules, which are essential for cell division, thereby inhibiting the proliferation of cancer cells. umich.edu

One synthetic approach involves a multi-step process starting with this compound. A chloroacetyl chloride solution is added to a mixture of this compound (1) and sodium bicarbonate to yield compound 2. This intermediate is then reacted with substituted phenols or 8-hydroxyquinoline (B1678124) to produce compounds 3a–3i. The final step is a cyclocondensation reaction with guanidine (B92328) carbonate and diisopropylethylamine under microwave irradiation to form the 2,4-diaminoquinazoline derivatives (4a–4i). evitachem.comumich.edu

Researchers have designed these quinazoline derivatives to bind to the colchicine (B1669291) binding site on β-tubulin. umich.edunih.gov The antiproliferative activity of these synthesized compounds has been evaluated against various cancer cell lines. Notably, compounds 4e and 4i demonstrated significant activity and their mechanism of action was confirmed to be the inhibition of tubulin polymerization. umich.edu A significant increase in antiproliferative activity was observed when a hydrogen atom at position 5 of the quinoline (B57606) was replaced with a chlorine atom (compound 4i ). umich.edu

Table 1: Synthesized 2,4-Diaminoquinazoline Derivatives and their Antiproliferative Activity This table is interactive. Click on the headers to sort the data.

| Compound | R | Cancer Cell Lines Tested | Key Findings |

|---|---|---|---|

| 4a-4i | Phenyl and quinoline moieties | PC-3, HCT-15, MCF-7, MDA-MB-231, SK-LU-1 | Compounds 4e and 4i showed the most potent antiproliferative activity. |

| 4i | 5-chloro-quinolinyl | MDA-MB-231, SK-LU-1 | Replacement of hydrogen with chlorine at position 5 of the quinoline significantly increased activity. |

This compound is a precursor for synthesizing quinazoline-based antifolates, which inhibit the enzyme dihydrofolate reductase (DHFR). mdpi.com DHFR is crucial for the synthesis of purines and pyrimidines, essential components of DNA, making its inhibition a target for cancer therapy. mdpi.com

A synthetic strategy for creating 5,8-dideaza analogs of methotrexate, a well-known antifolate drug, utilizes a derivative of this compound. The synthesis begins with 2-fluoro-5-methylbenzonitrile, which is converted to the key intermediate 5-(bromomethyl)-2-fluorobenzonitrile. This intermediate is then coupled with various benzoyl glutamyl scaffolds before the final formation of the quinazoline core. mdpi.com This approach led to the synthesis of several analogs, including dideazamethotrexate and its oxygenated and thiolated versions. mdpi.com The resulting quinazoline analogs demonstrated significant cytotoxicity against the A549 lung cancer cell line and potent inhibition of DHFR. mdpi.com

Furthermore, quinazoline derivatives synthesized from related fluorinated aminobenzonitriles have shown potential as antibacterial agents, suggesting a broader therapeutic scope for this class of compounds. chemicalbook.comavantorsciences.com

Table 2: Dideaza Analogs of Methotrexate and their Biological Activity This table is interactive. Click on the headers to sort the data.

| Compound | Modification | Target | Key Findings |

|---|---|---|---|

| Dideazamethotrexate (3) | Quinazoline core | DHFR, A549 cells | Showed strong activity on cancer cells and the enzymatic target. |

| Thioether derivative (6) | Thioether linkage | DHFR, A549 cells | No improvement in antiproliferative activity compared to compound 3. |

| Oxygenated derivative (7) | Oxygen atom linkage | DHFR, A549 cells | The most cytotoxic derivative in the series with an IC₅₀ value of 0.02 µM. |

As Potential Tubulin Polymerization Inhibitors

Quinoxaline (B1680401) Derivatives

Quinoxaline and its derivatives are another important class of heterocyclic compounds with various applications, including in materials science and as potential therapeutic agents. researchgate.net this compound has been used as a starting material for the synthesis of specific quinoxaline derivatives. nih.gov

In one documented synthesis, this compound is treated with phenyl chloroformate. The resulting intermediate is then reacted to form N-(3-cyano-4-fluorophenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide. nih.gov This synthesis demonstrates the utility of this compound in creating complex heterocyclic systems that incorporate the quinoxaline scaffold. These derivatives are being explored as potential modulators of the hepatitis B virus nucleocapsid assembly. nih.gov

Quinoline Derivatives

The quinoline ring system is a core structure in many antimalarial drugs. Derivatives of this compound are investigated for the synthesis of novel quinoline-based therapeutic agents.

To address the toxicity associated with the antimalarial drug amodiaquine (B18356) (AQ), which can form reactive quinone-imine metabolites, researchers have developed fluoro-amodiaquine (FAQ). nih.gov In FAQ, the para-hydroxyl group of amodiaquine's aniline (B41778) ring is replaced by a fluorine atom. nih.govnih.gov This modification prevents the P450-mediated oxidation that leads to toxic metabolites. nih.gov

While the direct synthesis of FAQ from this compound is not explicitly detailed in the provided context, the creation of fluorinated aniline precursors is a key step. The hybridization of FAQ with substituted pyrimidines has led to the development of FAQ-pyrimidine hybrids with potent antimalarial activity. nih.gov These synthesized hybrids have shown significantly better in vitro potency against resistant P. falciparum strains compared to chloroquine (B1663885) and artesunate. nih.govnih.gov For instance, some of the most active compounds displayed up to 47.3-fold better activity than chloroquine. nih.govnih.gov

Table 3: Antimalarial Activity of FAQ-Pyrimidine Hybrids This table is interactive. Click on the headers to sort the data.

| Compound Series | Target Strains | Potency vs. Chloroquine (CQ) | Potency vs. Artesunate |

|---|---|---|---|

| FAQ-Pyrimidines | Resistant P. falciparum (Dd2) | Up to 47.3-fold better (IC₅₀: 4.69 nM vs 222 nM for CQ) | Up to 2.8-fold better (IC₅₀: 4.69 nM vs 13.0 nM for Artesunate) |

| FAQ-Pyrimidines | Sensitive P. falciparum (NF54) | 12 compounds exhibited better antiplasmodial activity than CQ. | Not specified. |

Synthesis of Fluoro-amodiaquine (FAQ) Pyrimidines

Salicylamide (B354443) Derivatives

A series of salicylamide derivatives have been designed and synthesized as potential inhibitors of the Hepatitis B virus (HBV). nih.govnih.gov The synthesis involves coupling a substituted benzoic acid with an aniline, such as this compound, to form the core salicylanilide (B1680751) structure. nih.gov

Biological evaluation of these compounds revealed potent anti-HBV activity. nih.govnih.gov Several derivatives demonstrated dose-dependent inhibition of HBV replication, significantly reducing both virion DNA and the secretion of viral antigens (HBsAg and HBeAg). nih.gov Among the tested compounds, two molecules, designated as 50 and 56 , showed the highest activity, with IC50 values of 0.52 µM and 0.47 µM, respectively. nih.govnih.gov

Mechanistic studies indicated that these salicylamide derivatives act on the HBV core protein (HBc). nih.govnih.gov Some compounds, including 27 , 31 , and 47 , were found to impair the expression of the HBc protein. nih.govnih.gov In contrast, compound 50 was shown to disrupt the proper formation of the viral capsid without significantly affecting the expression level of the core protein itself. nih.govnih.gov These findings identify salicylamides as a promising class of anti-HBV agents and provide a basis for further optimization. nih.gov

Table 2: Anti-HBV Activity of Lead Salicylamide Derivatives

| Compound | IC50 (µM) | Selectivity Index (SI) |

| 50 | 0.52 | 20.1 |

| 56 | 0.47 | 17.6 |

IC50 represents the half-maximal inhibitory concentration against HBV. The Selectivity Index is a ratio of cytotoxicity to antiviral activity. nih.gov

Tetrahydroisoquinolone Carboxanilides as Antimalarials

This compound serves as a key reagent in the preparation of tetrahydroisoquinolone carboxanilides, a class of compounds investigated for their antimalarial properties. google.comavantorsciences.comavantorsciences.com The synthesis involves an amide coupling reaction between a 1,2,3,4-tetrahydro-1-isoquinolone-4-carboxylic acid and an appropriate amine, such as this compound. nih.gov

Systematic structure-activity relationship (SAR) studies have been conducted on this series to optimize potency and metabolic stability. nih.gov These efforts led to the identification of analogues with excellent in vivo antimalarial activity. nih.gov It was determined that the amide N-H group is important for potency. nih.gov Further research has focused on developing these compounds as potential preclinical candidates for the treatment of malaria. nih.gov The resulting derivatives are being investigated for their ability to inhibit parasite proliferation. google.com

Niacinamide Compounds

New niacinamide derivatives have been synthesized using this compound. The synthesis involves reacting a chloronicotinoyl chloride with an aniline derivative, like this compound, in the presence of a base. The resulting niacinamide compounds have been characterized using various spectral techniques. Computational and experimental studies have been performed to investigate their potential anticancer activity against various human cancer cell lines, including breast, colon, and gastric cancer.

Guanidine Mimics as Factor Xa Inhibitors

This compound is a starting material in the synthesis of novel guanidine mimics designed as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. google.comgoogle.com The synthesis begins with the reaction of this compound with ethyloxalyl chloride. google.comgoogle.com This initial step is part of a larger sequence to construct complex heterocyclic systems that mimic the structure of guanidine. google.com These compounds are being investigated as potential anticoagulant agents for the treatment and prevention of thromboembolic disorders by targeting Factor Xa, which plays a central role in the generation of thrombin. google.com

Pyrrolamide Derivatives

Pyrrolamide derivatives with potential applications as medicaments for treating Hepatitis B have been synthesized. google.com While not always directly incorporating this compound, the synthetic routes for related structures, such as glyoxamide substituted pyrrolamides, often involve similar aniline building blocks. For instance, in the synthesis of related compounds, 3,4-difluoroaniline (B56902) was used in place of this compound, highlighting the modularity of the synthetic approach where different substituted anilines can be employed to generate a library of derivatives for biological screening. google.com

Derivatives in Materials Science

The distinct electronic properties conferred by the fluorine and nitrile substituents make this compound an attractive precursor for advanced materials. Its derivatives have found utility in the development of sophisticated organic electronics, including light-emitting diodes and polymeric systems.

Thermally Activated Delayed Fluorescence (TADF) Luminogens

Derivatives of this compound are instrumental in the creation of Thermally Activated Delayed Fluorescence (TADF) materials, which are at the forefront of organic light-emitting diode (OLED) technology. The strategic incorporation of this compound into larger molecular architectures allows for the fine-tuning of electronic properties necessary for efficient TADF.

One notable example involves the synthesis of 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile, known as 4CzFCN. ossila.com In this molecule, the fluorine atom, originating from a fluorobenzonitrile precursor, helps to blue-shift the emission spectrum compared to its non-fluorinated counterpart, making it a desirable blue TADF emitter. ossila.com The presence of the fluorine atom also enhances the material's hydrophobicity and solubility in common aromatic solvents, facilitating solution-based processing of OLED devices. ossila.com Research has shown that devices fabricated with 4CzFCN can achieve high external quantum efficiencies, with one study reporting a maximum EQE of 20.8% for a blue-emitting OLED. ossila.com

Another approach utilizes precursors like 2-bromo-5-fluorobenzonitrile (B41413) to synthesize TADF dyes. ossila.com Through a two-step reaction involving nucleophilic aromatic substitution and Buchwald-Hartwig amination, complex luminogens can be constructed. ossila.com For instance, a TADF dye synthesized from this precursor exhibited a maximum current efficiency of 16.3 cd/A and a maximum power efficiency of 12.2 lm/W in an OLED device. ossila.com

The synthesis of acceptor molecules for aggregation-induced emission (AIE) luminogens has also incorporated this compound. In one study, it was used in a condensation reaction with dibromophenanthrene-9,10-dione, benzaldehyde, and ammonium (B1175870) acetate (B1210297) to create a complex acceptor structure. researchgate.net

Table 1: Examples of TADF Luminogens Derived from Fluorobenzonitriles

| Compound Name | Precursor | Key Features | Reported Performance |

|---|---|---|---|

| 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile (4CzFCN) | A fluorobenzonitrile derivative | Blue TADF emitter, enhanced solubility | Max. EQE of 20.8% ossila.com |

Polymeric Metal Complexes

This compound is a valuable precursor for synthesizing ligands that can form polymeric metal complexes. These materials exhibit interesting structural and, in some cases, biological properties.

In one study, this compound was reacted with sodium 2,6-diformylphenolate and cyclohexane-1,3-dione to produce precursor Schiff-base ligands. ijpronline.comresearchgate.net These precursors were then converted into tetrazole-bearing ligands, namely sodium 2,6-bis((E)-(4-fluoro-3-(1H-tetrazol-5-yl)phenylimino)methyl)-4-methylphenolate (NaL) and (N,N'E,N,N'E)-N,N'-(cyclohexane-1,3-diylidene)bis(4-fluoro-3-(1H-tetrazol-5-yl)aniline) (L1). ijpronline.comresearchgate.net

These ligands were subsequently reacted with various metal ions, including Co(II), Ni(II), and Cd(II), to form polymeric metal complexes. ijpronline.comresearchgate.net The resulting complexes, with general formulas {[M2(L)]Cl}n and [M(L1)Cl2]n, were characterized by a range of analytical and spectroscopic techniques. ijpronline.comresearchgate.net The studies indicated the formation of four-coordinate complexes, with tetrahedral geometries for Co(II) and Cd(II) and a square planar geometry for Ni(II). ijpronline.com

Table 2: Polymeric Metal Complexes from this compound Derivatives

| Ligand | Metal Ion | Complex Formula | Geometry |

|---|---|---|---|

| L | Co(II) | {[Co2(L)]Cl}n | Tetrahedral ijpronline.com |

| L | Ni(II) | {[Ni2(L)]Cl}n | Square Planar ijpronline.com |

| L | Cd(II) | {[Cd2(L)]Cl}n | Tetrahedral ijpronline.com |

| L1 | Co(II) | [Co(L1)Cl2]n | Tetrahedral ijpronline.com |

| L1 | Ni(II) | [Ni(L1)Cl2]n | Square Planar ijpronline.com |

Development of Novel Heterocyclic Compounds

The reactivity of the amino and nitrile groups in this compound makes it a versatile starting material for the synthesis of various heterocyclic compounds. These structures are of interest in medicinal chemistry and materials science.

For example, Schiff bases have been synthesized through the condensation reaction of this compound with substituted aromatic aldehydes. ijream.orgimpactfactor.org These reactions can be carried out using conventional heating methods or more efficient microwave irradiation, with the latter often resulting in higher yields and shorter reaction times. impactfactor.org The resulting 2-fluoro-5-(substituted benzylideneamino) benzonitrile (B105546) compounds are characterized by the formation of an imine (C=N) bond. impactfactor.org

Furthermore, these Schiff bases can serve as intermediates for the synthesis of other heterocyclic systems. For instance, they have been used to prepare azetidinone (β-lactam) derivatives. ijream.org

The ortho-positioning of the amino and nitrile groups in the related isomer, 2-amino-5-fluorobenzonitrile (B1271947), makes it an ideal precursor for synthesizing quinazoline and quinazolinone derivatives through reactions with cyclic ketones. ossila.com It can also be used to create oxazoline (B21484) ligands. ossila.com While this is a different isomer, it highlights the general utility of aminofluorobenzonitrile scaffolds in heterocyclic synthesis.

Table 3: Examples of Heterocyclic Compounds from this compound

| Reactant(s) | Reaction Type | Product Class |

|---|---|---|

| This compound, Substituted aromatic aldehydes | Condensation | Schiff Bases (Azomethines) ijream.orgimpactfactor.org |

Spectroscopic Characterization and Analytical Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the 5-Amino-2-fluorobenzonitrile molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The primary amine (-NH₂) group is identified by two distinct N-H stretching vibrations, typically appearing in the 3200-3600 cm⁻¹ region. mvpsvktcollege.ac.in The nitrile (C≡N) group exhibits a sharp, intense absorption band around 2230 cm⁻¹. The presence of the carbon-fluorine (C-F) bond is confirmed by a strong absorption in the fingerprint region, usually between 1000-1300 cm⁻¹. derpharmachemica.com Aromatic C-H stretching and C=C ring stretching vibrations are also observed. mvpsvktcollege.ac.in

Experimental and calculated vibrational frequencies for the closely related isomer, 2-amino-5-fluorobenzonitrile (B1271947), provide insight into the expected values for this compound. derpharmachemica.com

Table 1: Typical IR Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3200 - 3600 |

| C≡N | Stretch | ~2230 |

| C=C | Aromatic Ring Stretch | 1500 - 1600 |

| N-H | Bend | ~1600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for polar molecules like this compound. It is commonly used to confirm the molecular weight of the compound. Given the molecular formula C₇H₅FN₂, the calculated monoisotopic mass is approximately 136.04 Da. nih.gov In positive ion mode, ESI-MS analysis of this compound would be expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 137.05. This finding serves as a direct confirmation of the compound's molecular weight. scbt.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is the standard method to assess its purity. A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The compound travels through a column packed with a stationary phase, and its retention time—the time it takes to pass through the column—is recorded. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks would indicate impurities. By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be accurately quantified, often reported as a percentage (e.g., ≥97%). thermofisher.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is compared against the theoretical values calculated from the molecular formula to verify the compound's identity and purity. For this compound (C₇H₅FN₂), the theoretical elemental composition is calculated based on its molecular weight of 136.13 g/mol . nih.govscbt.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 61.76% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.70% |

| Fluorine | F | 18.998 | 1 | 18.998 | 13.96% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 20.58% |

| Total | | | | 136.129 | 100.00% |

Experimental results from elemental analysis that closely match these theoretical percentages provide strong evidence for the structural and empirical formula of the compound. derpharmachemica.comchemscene.com

X-ray Diffraction (XRD) for Crystalline Structure

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. Searches of chemical and crystallographic databases have not yielded specific crystallographic data, such as unit cell parameters or the space group, for this compound.

While X-ray diffraction data is available for structurally related molecules, such as 5-Chloro-2-fluorobenzonitrile, this information cannot be directly extrapolated to describe the precise crystalline structure of this compound. For instance, 5-Chloro-2-fluorobenzonitrile is reported to crystallize in the monoclinic crystal system with the P2₁/c space group. scientificlabs.co.uk However, the substitution of a chlorine atom with an amino group would significantly alter intermolecular interactions, particularly hydrogen bonding, leading to a different crystal packing arrangement.

Theoretical studies and analysis of related compounds suggest that the molecular geometry of this compound is primarily defined by its planar aromatic ring. However, without experimental XRD data, the exact three-dimensional arrangement of the molecules in the solid state, including bond angles, bond lengths, and intermolecular distances, remains undetermined.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental properties of a molecule. These methods solve the Schrödinger equation for the given system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. als-journal.com For compounds like 5-Amino-2-fluorobenzonitrile, calculations are often performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p). derpharmachemica.com This approach provides a balance between accuracy and computational cost, making it suitable for predicting a wide range of molecular properties. physchemres.org In some studies, the polarizable continuum model (PCM) is used to simulate the effects of a solvent, such as water, on the molecule's properties.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to the minimum energy of the molecule. physchemres.org This procedure calculates the wave function and energy at a starting geometry and iteratively searches for a new geometry with a lower energy until a stable conformation is found. physchemres.org For the related isomer 2-Amino-5-fluorobenzonitrile (B1271947), DFT calculations were used to determine its optimized molecular geometry. derpharmachemica.com The analysis revealed that the calculated bond lengths and angles were in good agreement with experimental data. derpharmachemica.com For instance, the carbon-fluorine bond length was calculated to be 1.350 Å. derpharmachemica.com

Table 1: Selected Optimized Geometrical Parameters for 2-Amino-5-fluorobenzonitrile (Isomer of the title compound)

| Parameter | Calculated Value (Å) | Reference |

|---|---|---|

| C-F Bond Length | 1.350 | derpharmachemica.com |

| C-NH₂ Bond Length | 1.138 | derpharmachemica.com |

Note: Data is for the isomeric compound 2-Amino-5-fluorobenzonitrile as a reference for the types of parameters determined via DFT.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.com The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, determining its electrophilicity. physchemres.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. physchemres.org

In a study on the isomer 2-Amino-5-fluorobenzonitrile using the B3LYP/6-311++G (2d, p) level of theory, the HOMO and LUMO energies were calculated, showing that charge transfer occurs within the molecule. derpharmachemica.com A smaller energy gap generally implies higher reactivity. physchemres.org The energies of these orbitals are used to calculate various chemical reactivity descriptors like chemical potential, hardness, and electrophilicity index. derpharmachemica.com

Table 2: Calculated FMO Energies for 2-Amino-5-fluorobenzonitrile

| Parameter | Energy (eV) at B3LYP Level | Reference |

|---|---|---|

| E(HOMO) | -6.23 | derpharmachemica.com |

| E(LUMO) | -1.74 | derpharmachemica.com |

| Energy Gap (ΔE) | 4.49 | derpharmachemica.com |

Note: Data is for the isomeric compound 2-Amino-5-fluorobenzonitrile.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. irjmets.com The MEP map displays different colors on the molecule's surface, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). irjmets.com

For the isomer 2-Amino-5-fluorobenzonitrile, MEP analysis was conducted to visualize its charge distribution. derpharmachemica.com Such maps are valuable for predicting how the molecule will interact with other molecules, including biological receptors and enzymes. irjmets.com In derivatives of this compound, MEP maps have been used to investigate electronic properties and reactive sites.

Fukui functions are used in computational chemistry to determine the most reactive sites within a molecule for nucleophilic (ƒ+) and electrophilic (ƒ–) attacks. This analysis is crucial for predicting the regioselectivity of chemical reactions and understanding biological activity. By calculating and visualizing the Fukui functions, researchers can identify specific atoms or regions on the molecule that are most likely to participate in electron transfer processes. For instance, in a study involving derivatives of this compound, Fukui plots were generated to compare the reactive sites among different synthesized compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). smolecule.com This method is instrumental in drug design for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.net

While this compound itself is a building block, its derivatives have been the subject of molecular docking studies to explore their therapeutic potential. umich.edu In one such study, a series of 2,4-diaminoquinazoline derivatives synthesized from this compound were investigated as potential tubulin polymerization inhibitors for anticancer applications. umich.edu Molecular docking simulations were performed to predict the binding poses of these compounds within the colchicine (B1669291) (COL) and nocodazole (B1683961) (NZ) binding sites of β-tubulin. umich.edu The results of these simulations help to understand how the synthesized molecules interact with the target protein at a molecular level, providing a rationale for their observed biological activity. umich.edu

Table 3: Summary of Molecular Docking Study on a Derivative of this compound

| Parameter | Description | Reference |

|---|---|---|

| Target Protein | β-tubulin | umich.edu |

| Binding Sites | Colchicine (COL) and Nocodazole (NZ) sites | umich.edu |

| Ligands | 2,4-diaminoquinazoline derivatives | umich.edu |

| Purpose of Study | To predict the binding pose and understand the mechanism of tubulin polymerization inhibition. | umich.edu |

Ligand-Receptor Binding Pose Prediction

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of this compound, docking studies have been instrumental in elucidating potential biological activities by examining their interactions with various protein targets.

In the development of anticancer agents, derivatives of this compound have been investigated as tubulin polymerization inhibitors. umich.edu Molecular docking simulations were performed to identify the most probable binding pose of these compounds in the colchicine (COL) and nocodazole (NZ) binding sites of β-tubulin. umich.edu Similarly, in the pursuit of new antimalarial drugs, computational docking was used to study hybrid molecules derived from this compound, specifically targeting the dihydrofolate reductase enzyme of Plasmodium falciparum (Pf-DHFR). nih.gov

Furthermore, docking analyses have been applied to 4-aminoquinoline (B48711) derivatives synthesized from this compound to explore their antibacterial potential. mdpi.compreprints.org These studies predicted the binding interactions within the active site of the MRSA-associated penicillin-binding protein 2a (PBP2a), using Monte Carlo trials to thoroughly explore the conformational and positional space of the ligands. mdpi.compreprints.org

Epidermal Growth Factor Receptor (EGFR) and Thymidine Kinase Interactions

The inhibitory potential of compounds derived from this compound against key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Thymidine Kinase (TMK), has been explored through in silico analysis. Niacinamide derivatives, synthesized using this compound as a starting material, were docked against the crystal structures of EGFR (PDB ID: 7JXQ) and Staphylococcus aureus TMK (PDB ID: 4QGG) to predict their binding affinities and interaction energies.

The docking scores and calculated interaction energies from these studies provide a quantitative measure of the binding affinity between the ligand and the receptor. For instance, a niacinamide derivative synthesized from 2-chloronicotinoyl chloride and this compound (referred to as NIA2 in the study) was evaluated. The results, summarized in the table below, indicate the potential for these compounds to act as inhibitor candidates. The negative docking score signifies a favorable binding interaction between the inhibitor and the receptor.

| Compound | Target Protein | Docking Score (kcal/mol) | van der Waals Energy (EvdW) | Coulomb Interaction Energy (ECoul) | Total Interaction Energy (ETotal) |

|---|---|---|---|---|---|

| NIA2 | EGFR (7JXQ) | -6.195 | -35.334 | -10.151 | -45.485 |

| NIA2 | TMK (4QGG) | -5.656 | -34.986 | -1.745 | -36.731 |

Data sourced from a study on new niacinamide compounds.

Pf-DHFR Binding Studies

In the context of antimalarial drug discovery, derivatives of this compound have been designed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a crucial enzyme for parasite survival. nih.gov Computational docking studies were performed on hybrid molecules containing the this compound scaffold to understand their binding mechanism within the active site of mutant Pf-DHFR. nih.gov

One such study revealed that a fluoro-amodiaquine–pyrimidine (B1678525) hybrid (compound 8b) binds deep within the enzyme's active site. nih.gov The binding is stabilized by key hydrogen bond interactions. Specifically, the linker -NH group between the fluorobenzene (B45895) and pyrimidine moieties of the compound forms a hydrogen bond with the side chain oxygen atom of the Asp54 residue. nih.gov This same Asp54 residue also forms a hydrogen bond with the ring -NH group of the compound's pyrimidine moiety. nih.gov These specific interactions highlight the structural basis for the compound's inhibitory activity against the parasite's DHFR. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. This technique provides valuable information on the stability of ligand-receptor complexes predicted by molecular docking. In a study of 2,4-diaminoquinazoline derivatives synthesized from this compound, MD simulations were employed to validate the docking results and assess the stability of the ligand's binding pose within the colchicine binding site of tubulin. umich.edu Such simulations help confirm whether the predicted interactions are maintained in a dynamic environment, adding a higher degree of confidence to the proposed binding model. umich.edu

pKa and Protonation State Prediction

The acid dissociation constant (pKa) and the resulting protonation state of a molecule at a given pH are critical determinants of its chemical behavior, solubility, and biological activity. Computational tools are frequently used to predict these properties. For a series of antimalarial FAQ–pyrimidine hybrids derived from this compound, pKa and protonation states at a physiological pH of 5.6 were predicted using software such as ChemAxon. nih.gov

These predictions were crucial for understanding the structure-activity relationships. For example, the antiplasmodial activity was found to be influenced by the number of protonable sites on the molecule. nih.gov While the pyrimidine nitrogen in some intermediate compounds had a low pKa (3.38–3.92) and remained unprotonated, the final active compounds showed improved pKa values for this nitrogen (in the range of 7.66–7.82), ensuring it is protonated and active. nih.gov This illustrates how theoretical pKa predictions can explain and rationalize observed biological activities. nih.gov

| Molecular Moiety in Derivative | Predicted pKa Range | Protonation State at pH 5.6 | Impact on Activity |

|---|---|---|---|

| Pyrimidine N (Intermediate) | 3.38 - 3.92 | Unprotonated | Reduced Activity |

| Pyrimidine N (Final Compound) | 7.66 - 7.82 | Protonated | Enhanced Activity |

Data sourced from a study on FAQ-pyrimidine hybrids. nih.gov

Theoretical Spectroscopic Data Prediction

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. For niacinamide derivatives of this compound, DFT calculations at the B3LYP-D3/6-311++G(d,p) level have been used to optimize molecular geometries and investigate electronic properties.

Although detailed theoretical spectra for this compound itself are not extensively published, studies on closely related isomers and analogues demonstrate the power of this approach. For 2-amino-5-fluorobenzonitrile, quantum computational calculations using the B3LYP method were performed to predict its vibrational spectra (FT-IR and FT-Raman). Similarly, for other mono-fluorobenzonitriles, DFT calculations have been used to predict stable structures, vibrational frequencies, and even NMR chemical shifts, with results showing good agreement with experimental data. researchgate.netsmolecule.com Franck-Condon spectral simulations based on these calculations have also successfully reproduced experimental observations, validating the accuracy of the theoretical models. smolecule.com These examples underscore the capability of computational chemistry to reliably predict the spectroscopic characteristics of molecules containing the fluorobenzonitrile scaffold.

Biological Activity and Pharmacological Research of Derivatives

Anticancer Activity

The quest for novel and effective anticancer agents has led researchers to investigate the potential of 5-Amino-2-fluorobenzonitrile derivatives. These compounds have shown promise in targeting key cellular mechanisms involved in cancer progression.

Tubulin Polymerization Inhibition

A crucial target in cancer therapy is the protein tubulin, which is essential for the formation of microtubules. These microtubules play a vital role in cell division, and their disruption can lead to the death of cancer cells. Several studies have highlighted the ability of this compound derivatives to inhibit tubulin polymerization. mdpi.comresearchgate.netnih.govnih.gov

Specifically, a series of 2,4-diaminoquinazoline derivatives synthesized from this compound were designed to bind to the colchicine (B1669291) and nocodazole (B1683961) binding sites on β-tubulin, thereby inhibiting microtubule formation. umich.edu Similarly, certain 5-amino-2-aroylquinoline derivatives have demonstrated potent tubulin polymerization inhibition, with some compounds showing greater activity than the well-known inhibitor combretastatin (B1194345) A-4. nih.govnih.gov The inhibitory concentration (IC50) values for some of these derivatives are comparable to or even better than existing tubulin-targeting agents. mdpi.comnih.gov

Antiproliferative Activity in Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. These studies have consistently shown significant antiproliferative activity.

For instance, 2,4-diaminoquinazoline derivatives have been tested against prostate cancer (PC-3), colon cancer (HCT-15), and breast cancer (MCF-7, MDA-MB-231) cell lines, as well as lung cancer (SK-LU-1) cells, demonstrating notable cytotoxic effects. umich.edu The substitution patterns on the phenyl and quinoline (B57606) moieties of these derivatives have been shown to influence their antiproliferative potency. umich.edu

Table 1: Antiproliferative Activity of Selected 2,4-diaminoquinazoline Derivatives

| Compound | PC-3 | HCT-15 | MCF-7 | MDA-MB-231 | SK-LU-1 |

|---|---|---|---|---|---|

| 4b | High | High | High | High | High |

| 4d | High | High | High | High | High |

| 4e | High | High | High | High | High |

| 4i | High | High | High | High | High |

Activity is denoted as "High" for compounds showing significant antiproliferative effects at the tested concentration of 25 μM. umich.edu

Other studies have also reported the antiproliferative effects of various derivatives against cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and others. waocp.orgmedchemexpress.com

Effects on Tubulin Organization and Polymerization

The inhibition of tubulin polymerization by this compound derivatives directly impacts the organization of the microtubule network within cancer cells. This disruption leads to a cascade of events culminating in cell cycle arrest and apoptosis (programmed cell death). mdpi.com

Research has shown that potent derivatives cause a significant disorganization of the microtubule structure, which is a hallmark of tubulin-targeting agents. umich.edu This effect is a direct consequence of the compounds binding to tubulin and preventing the assembly of microtubules. mdpi.com

Indirect Immunofluorescence (IFA) and Western Blotting Assays

To elucidate the mechanism of action of these derivatives, researchers have employed techniques such as Indirect Immunofluorescence (IFA) and Western blotting. umich.edu IFA allows for the visualization of the microtubule network within cells, providing direct evidence of the disruptive effects of the compounds. umich.edu

Potential in Specific Cancer Types

The broad-spectrum antiproliferative activity of this compound derivatives suggests their potential application in treating various cancer types. Research has specifically highlighted their efficacy against stomach, colon, and breast adenocarcinoma cell lines. nih.gov

For example, newly synthesized niacinamide compounds derived from this compound were found to be effective against stomach cancer cell lines. The cytotoxic activity against human breast cancer (MCF-7), human colon cancer (HT-29), and human gastric cancer (SNU1) cell lines has been demonstrated, with some compounds showing particular promise for gastric adenocarcinoma.

Antimalarial Activity

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antimalarial agents. Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new therapeutic agents. openmedicinalchemistryjournal.com

One approach has been the synthesis of hybrid molecules that combine the 4-aminoquinoline (B48711) scaffold, a known antimalarial pharmacophore, with other moieties. nih.gov In one study, this compound was used as a linker to connect a 4-aminoquinoline core with pyrimidine (B1678525) derivatives. nih.gov The resulting fluoro-amodiaquine (FAQ)–pyrimidine hybrids displayed significant in vitro potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Notably, some of these hybrid compounds exhibited significantly better activity than the standard antimalarial drug chloroquine (B1663885) and even artesunate. nih.gov Mechanistic studies suggest that these compounds may exert their antimalarial effect through heme-binding and potential inhibition of the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. nih.gov

Mechanistic Heme-Binding Studies

Antiviral Activity (e.g., Hepatitis B Virus)